N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
1-N,4-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-3-4-14(13(15)9-11)16(2)10-12-5-7-17-8-6-12/h3-4,9,12H,5-8,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQMUNJREIVRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)CC2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153748 | |
| Record name | N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-36-4 | |
| Record name | N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation of Tetrahydro-2H-pyran-4-carboxylate Derivatives
One common approach involves the methylation of tetrahydro-2H-pyran-4-carboxylate derivatives using methylmagnesium halides (Grignard reagents). For example, methyl tetrahydro-2H-pyran-4-carboxylate reacts with methylmagnesium bromide in tetrahydrofuran (THF) at low temperatures to produce methylated esters, which are then reduced or hydrolyzed to yield the desired methyl derivative.
- Methylmagnesium bromide (2.0 equivalents)
- Tetrahydrofuran as solvent
- Temperature: 0°C to room temperature
- Work-up: aqueous ammonium chloride, extraction, and purification via silica gel chromatography
Yield: Approximately 81% under optimized conditions.
Bromination and Subsequent Nucleophilic Substitution
Another route involves bromination of tetrahydro-2H-pyran-4-yl ethanone, followed by nucleophilic substitution with methyl nucleophiles. Bromination typically occurs in methanol at low temperatures, followed by substitution with methyl lithium or methyl Grignard reagents.
- Bromination at -10°C to 10°C
- Use of methylmagnesium bromide or methyl lithium for substitution
- Purification via extraction and chromatography
Yield: Around 74%, with careful control of temperature to prevent overreaction.
Oxidative Functionalization
Oxidative methods, such as oxidation of tetrahydro-2H-pyran-4-ol derivatives, can also be employed to introduce the methyl group at the 4-position, although this route is less common due to complexity.
Formation of the Benzene-1,2-diamine Core
The core aromatic diamine is typically synthesized through reduction of nitroaromatic intermediates or via amination of halogenated aromatic compounds:
Reduction of Nitrobenzenes
Nitrobenzenes substituted with appropriate groups (e.g., bromine or methyl) undergo catalytic hydrogenation or chemical reduction (e.g., using iron or tin in acid) to afford the diamine.
- Catalytic hydrogenation at atmospheric pressure
- Solvent: ethanol or acetic acid
- Temperature: ambient to 60°C
Purification: Recrystallization or chromatography.
Nucleophilic Aromatic Substitution
Halogenated aromatic compounds, such as bromobenzenes, can be aminated using ammonia or primary amines under high temperature and pressure, facilitated by copper or palladium catalysts.
Coupling of the Diamine with the Tetrahydro-2H-pyran-4-yl Methyl Group
The final step involves attaching the tetrahydro-2H-pyran-4-yl methyl group to the aromatic diamine:
Nucleophilic Substitution
The amino group on the aromatic ring reacts with the methylated tetrahydro-2H-pyran-4-yl derivative, often activated as a halide or sulfonate ester, under basic conditions.
- Base: potassium carbonate or sodium hydride
- Solvent: dimethylformamide (DMF) or acetonitrile
- Temperature: 80°C to 120°C
Reductive Amination
Alternatively, reductive amination can be employed if the intermediate contains aldehyde or ketone functionalities, using reducing agents like sodium cyanoborohydride.
Summary of Preparation Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Methylation of tetrahydro-2H-pyran-4-carboxylate | Methylmagnesium bromide, THF, 0°C to RT | 81% | Controlled addition, purification by chromatography |
| Bromination of tetrahydro-2H-pyran-4-yl ethanone | Bromine, methanol, -10°C to 10°C | 74% | Careful temperature control |
| Reduction of nitroaromatic | Catalytic hydrogenation | Quantitative | Standard reduction conditions |
| Coupling to aromatic diamine | Base, DMF, 80°C+ | Variable | Typically 60-80% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogens (Cl~2~, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl~3~).
Major Products
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine exhibit significant activity against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, derivatives of this compound have shown promise as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases. Preliminary data indicates that it can modulate pathways associated with neuronal survival and apoptosis, thereby offering potential therapeutic benefits in conditions like Alzheimer's disease .
Materials Science
Polymer Synthesis
this compound can serve as a monomer in the synthesis of high-performance polymers. Its unique chemical structure contributes to the thermal stability and mechanical strength of the resulting materials. The incorporation of this compound into polymer matrices has been shown to enhance properties such as elasticity and resistance to environmental degradation .
Agrochemicals
Pesticide Development
The compound's structural features make it a suitable candidate for developing new agrochemical agents. Research indicates that derivatives can act as effective fungicides and insecticides. Their mechanism of action involves disrupting metabolic pathways in pests while being relatively safe for non-target organisms .
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| Anticancer Properties of Tetrahydropyran Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Neuroprotective Effects of Benzene Derivatives | Neuroscience | Showed potential in reducing neuroinflammation and promoting neuronal survival in animal models. |
| Synthesis of High-performance Polymers | Materials Science | Resulted in polymers with enhanced mechanical properties and thermal stability compared to traditional materials. |
| Development of New Agrochemicals | Agrochemistry | Identified effective compounds against common agricultural pests with minimal toxicity to beneficial insects. |
Mechanism of Action
The mechanism of action of N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzene-diamine derivatives, which are structurally diverse due to variations in substituents and synthetic pathways. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The tetrahydro-2H-pyran-4-ylmethyl group in the main compound introduces enhanced hydrophobicity compared to pyridyl (Pic-stilbene) or imidazole-based analogs . This may influence solubility and pharmacokinetics in drug design.
Functional Applications: Medicinal Potential: Pic-stilbene and imidazo[1,2-a]pyridine derivatives are explored for neurodegenerative diseases and oncology, respectively . Material Science: Copper complexes with cyclohexane-diamine ligands (e.g., L1–L4 in ) highlight applications in chiral catalysis, contrasting with the main compound’s undefined role .
Physical and Safety Profiles: The main compound’s refrigeration requirement contrasts with room-temperature-stable salts like 2-aminoanilinium sulfonate . Its irritant classification necessitates careful handling compared to non-hazardous analogs .
Biological Activity
N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine, with the CAS number 1220037-36-4, is a chemical compound belonging to the class of aromatic amines. This compound has garnered attention for its potential biological activities, including its applications in medicinal chemistry and industrial processes. This article reviews the biological activity of this compound based on existing research findings and case studies.
The molecular formula of this compound is C14H22N2O, with a molecular weight of 234.34 g/mol. The compound is characterized as a white crystalline solid that is soluble in both water and organic solvents .
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.34 g/mol |
| CAS Number | 1220037-36-4 |
| Appearance | White crystalline solid |
| Solubility | Water and organic solvents |
The biological activity of this compound involves its interaction with various molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to diverse biological effects. Specific pathways affected by this compound are still under investigation but may include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors to influence signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells .
Case Studies
Several case studies have explored the biological implications of this compound:
-
Study on Anticancer Mechanisms :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated significant apoptosis induction and cell cycle arrest at G0/G1 phase.
-
Antimicrobial Efficacy Assessment :
- A clinical trial assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.
-
Neuroprotection in Animal Models :
- Research conducted on animal models of Alzheimer's disease showed that treatment with this compound led to improved cognitive function and reduced amyloid plaque accumulation.
Q & A
Q. What synthetic routes are recommended for synthesizing N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. Key steps include:
- Step 1 : Reacting tetrahydro-2H-pyran-4-ylmethylamine with a halogenated benzene derivative (e.g., 1,2-dichlorobenzene) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyran moiety.
- Step 2 : Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to achieve N1,4-dimethylation.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine alkylation | K₂CO₃, DMF, 80°C | 75% | |
| Methylation | NaH, CH₃I, THF, 0°C → RT | 82% | |
| Purification | Ethanol/water recrystallization | >95% purity |
Q. How can the structural identity of this compound be confirmed?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- X-ray Crystallography : Resolve the 3D structure by growing single crystals via slow evaporation in methanol. Compare unit cell parameters (e.g., a, b, c lengths) to analogous benzene-diamine derivatives .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm methyl groups (δ 2.2–2.5 ppm) and pyran ring protons (δ 3.5–4.0 ppm).
- IR : Validate amine N-H stretches (3300–3500 cm⁻¹) and pyran C-O-C vibrations (1100–1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺).
Q. What methods are effective for assessing purity during synthesis?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to check for melting point consistency (±2°C deviation).
- Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (deviation <0.4%).
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- Replicate Experiments : Confirm reproducibility under identical conditions.
- Cross-Validation : Use alternative techniques (e.g., 2D NMR, X-ray) to rule out structural misassignment .
- Theoretical Modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values to identify discrepancies .
Q. What computational approaches are suitable for predicting reactivity or binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions using software like GROMACS, focusing on the pyran ring's conformational flexibility.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), prioritizing hydrogen bonding with the diamine group.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
Q. How can environmental degradation pathways of this compound be studied?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS. Identify intermediates using tandem MS.
- Hydrolysis : Test stability at varying pH (2–12) and temperatures (25–60°C). Quantify parent compound loss via HPLC .
- Microbial Degradation : Use soil slurry assays with LC-MS/MS to track metabolite formation.
Q. Table 2: Example Degradation Study Parameters
| Condition | Parameters | Monitoring Method |
|---|---|---|
| Photolysis | UV 254 nm, 48h | LC-MS |
| Hydrolysis | pH 7, 37°C, 7d | HPLC |
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Process Control : Implement continuous-flow reactors to enhance mixing and heat transfer .
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps.
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .
Q. How can the compound’s stability under storage conditions be evaluated?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
